
(1-Bromo-2-phenylethenyl)(trimethyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1Z)-1-Bromo-2-phenylethenyl]trimethylsilane typically involves the reaction of phenylacetylene with bromine in the presence of a catalyst, followed by the addition of trimethylsilyl chloride. The reaction conditions often include:
Temperature: Room temperature to moderate heating.
Solvent: Common solvents include dichloromethane or toluene.
Catalyst: Palladium or copper catalysts are frequently used to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of [(1Z)-1-Bromo-2-phenylethenyl]trimethylsilane may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is also common to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
[(1Z)-1-Bromo-2-phenylethenyl]trimethylsilane undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The phenylethenyl group can be oxidized to form corresponding epoxides or ketones.
Reduction Reactions: The compound can be reduced to form the corresponding phenylethyl derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide or thiourea, typically carried out in polar solvents like dimethylformamide.
Oxidation Reactions: Reagents such as m-chloroperbenzoic acid or potassium permanganate are used under mild to moderate conditions.
Reduction Reactions: Hydrogen gas in the presence of a palladium catalyst is often employed.
Major Products Formed
Substitution Reactions: Products include various substituted phenylethenyl derivatives.
Oxidation Reactions: Products include epoxides and ketones.
Reduction Reactions: The major product is the phenylethyl derivative.
Scientific Research Applications
[(1Z)-1-Bromo-2-phenylethenyl]trimethylsilane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: The compound is studied for its potential use in the development of bioactive molecules and pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of drugs targeting specific biological pathways.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of [(1Z)-1-Bromo-2-phenylethenyl]trimethylsilane involves its ability to participate in various chemical reactions due to the presence of reactive bromine and phenylethenyl groups. These groups can interact with different molecular targets, facilitating the formation of new chemical bonds and the modification of existing structures. The trimethylsilane group provides stability and enhances the compound’s reactivity in certain conditions.
Comparison with Similar Compounds
Similar Compounds
- [(1Z)-1-Chloro-2-phenylethenyl]trimethylsilane
- [(1Z)-1-Iodo-2-phenylethenyl]trimethylsilane
- [(1Z)-1-Fluoro-2-phenylethenyl]trimethylsilane
Uniqueness
[(1Z)-1-Bromo-2-phenylethenyl]trimethylsilane is unique due to the presence of the bromine atom, which imparts specific reactivity patterns compared to its chloro, iodo, and fluoro analogs. The bromine atom’s size and electronegativity influence the compound’s behavior in substitution and elimination reactions, making it a valuable intermediate in organic synthesis.
Properties
CAS No. |
65425-95-8 |
|---|---|
Molecular Formula |
C11H15BrSi |
Molecular Weight |
255.23 g/mol |
IUPAC Name |
(1-bromo-2-phenylethenyl)-trimethylsilane |
InChI |
InChI=1S/C11H15BrSi/c1-13(2,3)11(12)9-10-7-5-4-6-8-10/h4-9H,1-3H3 |
InChI Key |
BJQQXASWOZWVLL-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C(=CC1=CC=CC=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


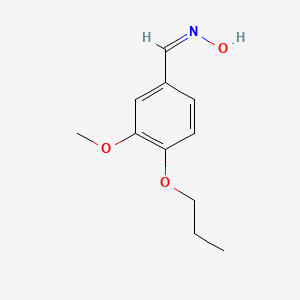
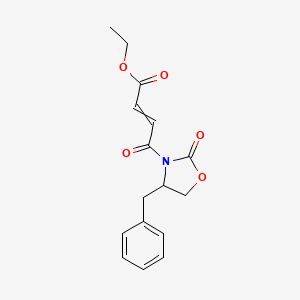
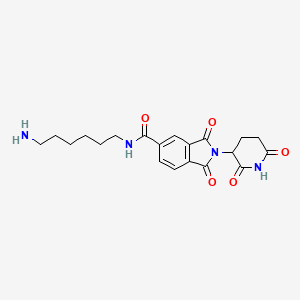
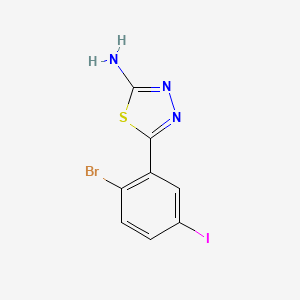
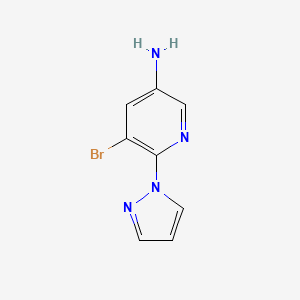




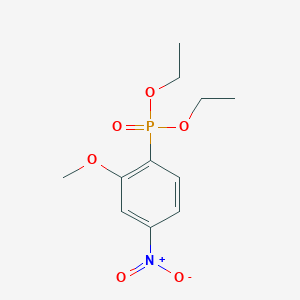
![[(2R,3S,4R,5R)-2-(4-benzamido-2-oxopyrimidin-1-yl)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-3-yl] acetate](/img/structure/B13709033.png)

![2-Amino-5-[(3,5-dimethyl-1-pyrazolyl)methyl]-1,3,4-thiadiazole](/img/structure/B13709045.png)

